molecular formula C14H15ClN2OS B4523459 N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B4523459
M. Wt: 294.8 g/mol
InChI Key: XYOAZMRFUXNJDP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C14H15ClN2OS and its molecular weight is 294.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0593620 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives often involves innovative methods to combine specific chemical groups, enhancing their potential biological activity. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives utilized carbodiimide condensation, indicating a convenient method for producing complex molecules with potential pharmacological applications (Yu et al., 2014). This approach underlines the versatility of thiazole compounds in synthesizing bioactive molecules.

Biological Activities

  • Anticancer Properties : Research into 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives revealed anticancer activities against various cancer types, demonstrating the therapeutic potential of thiazole derivatives in oncology (Duran & Demirayak, 2012). The study highlighted significant activity against melanoma cell lines, showcasing the targeted application of these compounds in cancer treatment.

  • α-Glucosidase Inhibitors : Thiazole derivatives have also been identified as potent α-glucosidase inhibitors, offering a therapeutic avenue for managing diabetes through the regulation of carbohydrate digestion and glucose absorption (Iftikhar et al., 2019). The identification of specific compounds with low IC50 values indicates their potential as effective diabetes management options.

  • Analgesic Activity : Some acetamide derivatives have shown significant analgesic activities, highlighting the potential of thiazole compounds in pain management (Kaplancıklı et al., 2012). The investigation of these compounds against different nociceptive stimuli could lead to new pain relief medications.

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been explored for their anticonvulsant activities, suggesting the role of thiazole derivatives in developing new treatments for epilepsy (Nath et al., 2021).

  • Antimicrobial Activity : The exploration of thiazole compounds for antimicrobial activity against pathogenic bacteria and fungi indicates their potential application in treating infectious diseases. The effectiveness of these compounds against various microorganisms suggests their utility in developing new antimicrobial agents (Rezki, 2016).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOAZMRFUXNJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
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N-(4-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

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